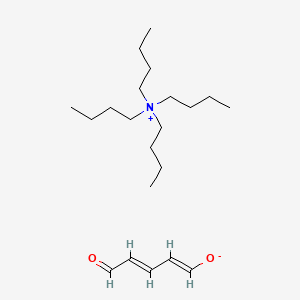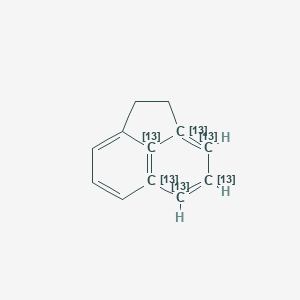
1,2-Dihydro Acenaphthylene-13C6
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2-Dihydro Acenaphthylene derivatives involves various chemical reactions and techniques. For instance, Suzuki-Miyaura coupling has been applied for the simple and versatile synthesis of 1,2-diarylacenaphthylenes, yielding good to excellent yields and allowing for further functionalization into complex molecules (Kurata et al., 2007). Additionally, methods involving nucleophilic reactivity have facilitated the mono- and dialkylation of related compounds, providing a pathway for the synthesis of various chelators (Rohovec et al., 2000).
Molecular Structure Analysis
The molecular structure of 1,2-Dihydro Acenaphthylene derivatives has been explored through various spectroscopic techniques. For example, the solid-state structure of specific acenaphthylene derivatives indicates planar configurations and insights into bond lengths and electronic configurations, offering a deeper understanding of their molecular characteristics (Mouri et al., 2003).
Chemical Reactions and Properties
1,2-Dihydro Acenaphthylene undergoes various chemical reactions that modify its structure and properties. For instance, electrophilic substitution reactions and cycloaddition reactions have been observed, showcasing the compound's reactivity and potential for creating novel structures with distinct chemical properties (Mouri et al., 2003).
Physical Properties Analysis
The physical properties of 1,2-Dihydro Acenaphthylene derivatives, such as their crystalline structure and photophysical characteristics, have been studied to understand their behavior in different conditions. These analyses provide valuable information for applications in materials science and organic electronics (Elliott et al., 2005).
Chemical Properties Analysis
The chemical properties of 1,2-Dihydro Acenaphthylene derivatives, including reactivity with other chemical agents like hydroxyl radicals and ozone, have been explored to understand their stability and degradation pathways. These studies are crucial for assessing the environmental impact and potential applications of these compounds (Reisen & Arey, 2002).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Synthesis of Hetero- and Carbocyclic Compounds : Acenaphthylene-1,2-dione, a closely related compound, serves as a starting material for synthesizing hetero- and carbocyclic compounds and complexes. It is utilized in reactions to create spiro compounds, propellanes, and ligands for catalyst reactions, highlighting its versatility in organic synthesis (Yavari & Khajeh-Khezri, 2018).
Ultrasound-assisted Synthesis : A simple and efficient procedure involves the ultrasound-assisted synthesis of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives using acenaphthylene-1,2-dione, showcasing the use of ultrasonic irradiation to enhance reaction rates and yields (Ghahremanzadeh et al., 2011).
Environmental Science
- Photooxidation Studies : Research on the gas-phase oxidation of acenaphthylene and its derivatives by OH radicals and associated secondary organic aerosol (SOA) formation provides insights into the environmental impacts of these compounds. These studies help understand the atmospheric behavior of polycyclic aromatic hydrocarbons (PAHs) and their contributions to air pollution (Riva et al., 2017).
Safety And Hazards
Zukünftige Richtungen
1,2-Dihydro Acenaphthylene-13C6, as an important building block of many organic semiconductors, has significant potential for future research and applications in the area of organic electronics . The synthesis and properties of a diacenaphtho [1,2-e:1′,2′-l]pyrene and its symmetrical nitrogen analogue have been studied, opening doors to innovative applications .
Eigenschaften
IUPAC Name |
1,2-dihydroacenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1+1,3+1,5+1,9+1,10+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRYPZZKDGJXCA-INDGIYAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[13C]2=[13CH][13CH]=[13CH][13C]3=[13C]2C1=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235797 | |
| Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71316125 | |
CAS RN |
189811-57-2 | |
| Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189811-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acenaphthylene-2a,3,4,5,5a,8b-13C6, 1,2-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



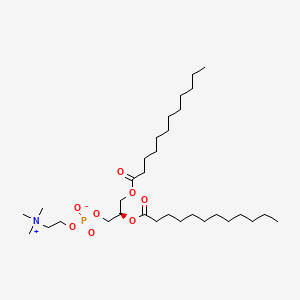
![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B1147217.png)
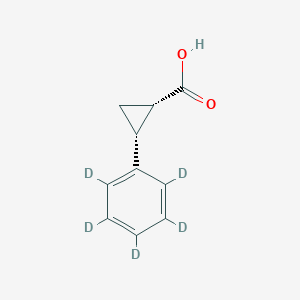

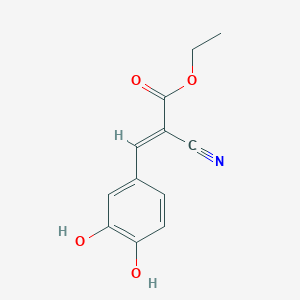
![[2-[5-Acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B1147224.png)
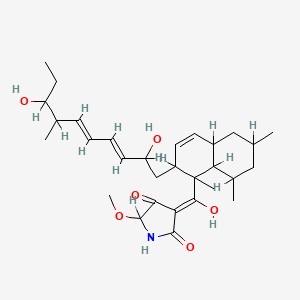
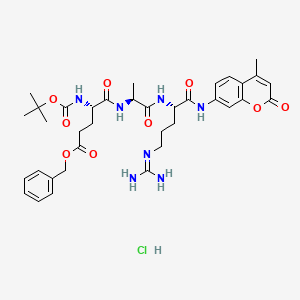

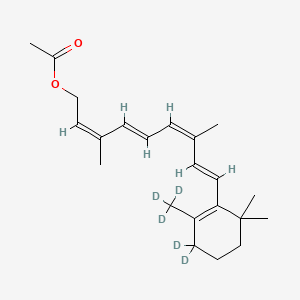
![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)
![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
